molecular formula C2H7N3O2 B8043138 1-Amino-3-hydroxy-1-methylurea

1-Amino-3-hydroxy-1-methylurea

Cat. No.: B8043138
M. Wt: 105.10 g/mol
InChI Key: GIHFASQRMLJKOM-UHFFFAOYSA-N
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Description

1-Amino-3-hydroxy-1-methylurea is an organic compound with the molecular formula C2H7N3O2 It is a derivative of urea, featuring an amino group, a hydroxyl group, and a methyl group attached to the urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-hydroxy-1-methylurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity.

Industrial Production Methods: The industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is not environmentally friendly or safe, and alternative methods are being explored to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-hydroxy-1-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-Amino-3-hydroxy-1-methylurea has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Amino-3-hydroxy-1-methylurea exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Amino-3-hydroxy-1-ethylurea
  • 1-Amino-3-hydroxy-1-propylurea
  • 1-Amino-3-hydroxy-1-butylurea

Comparison: 1-Amino-3-hydroxy-1-methylurea is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

1-amino-3-hydroxy-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3O2/c1-5(3)2(6)4-7/h7H,3H2,1H3,(H,4,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHFASQRMLJKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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